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Introduction

Enzyme-catalyzed 180-labeling is a powerful and cost-effective technique for the relative
guantification of proteins in complex biological samples.[1][2] This method relies on the
incorporation of heavy oxygen isotopes (*80) from 80-enriched water (H2120) into the C-
terminal carboxyl group of peptides during enzymatic digestion.[3][4] The resulting mass shift
between labeled and unlabeled peptides allows for their differentiation and relative
guantification by mass spectrometry (MS).[3][5] This technique has found widespread
application in quantitative proteomics, biomarker discovery, and the analysis of post-
translational modifications.[2][5] In drug development, it is a valuable tool for studying
pharmacokinetics, and drug metabolism, and for understanding the effects of drugs on the
proteome.[6][7][8]

This document provides detailed protocols for the most common enzyme-catalyzed 180-
labeling techniques, summarizes key quantitative data, and illustrates the underlying workflows
and mechanisms.

Principle of the Technique

The fundamental principle of enzyme-catalyzed 180-labeling involves the action of proteases,
such as trypsin, in H2180. During the hydrolysis of a peptide bond, the enzyme incorporates
one 180 atom from the water into the newly formed C-terminal carboxyl group.[9] A subsequent,
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reversible, enzyme-catalyzed oxygen exchange reaction can incorporate a second 180 atom,
resulting in a total mass shift of +4 Da for a doubly labeled peptide compared to its unlabeled
counterpart.[1][3][9] The relative abundance of the labeled and unlabeled peptide pairs in the
mass spectrum directly reflects the relative abundance of the corresponding protein in the
original samples.

Key Enzymes and Their Characteristics

Several proteases can be used for 80-labeling, each with distinct characteristics. The choice of
enzyme can influence labeling efficiency and the number of incorporated 80O atoms.
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Experimental Protocols

Here, we provide detailed protocols for 18O-labeling using both in-solution and immobilized
trypsin, as well as a protocol for the single-atom labeling method using Lys-N.

Protocol 1: Trypsin-Catalyzed *30-Labeling (In-Solution)
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This protocol describes the labeling of peptides following protein digestion in solution.

1. Protein Extraction and Preparation:

o Extract proteins from two samples (e.g., control and treated) using a suitable lysis buffer.
o Determine the protein concentration of each sample using a standard protein assay.

» Take an equal amount of protein from each sample (e.g., 50 pg).

2. Reduction and Alkylation:

o To denature the proteins and reduce disulfide bonds, add Dithiothreitol (DTT) to a final
concentration of 10 mM and incubate at 56°C for 1 hour.

o To alkylate the cysteine residues, add lodoacetamide (IAA) to a final concentration of 55 mM
and incubate in the dark at room temperature for 45 minutes.

3. Protein Digestion (*¢O Control):

« Dilute the control sample with 50 mM ammonium bicarbonate (in normal H21°0) to reduce
the concentration of denaturants.

e Add sequencing-grade modified trypsin at a 1:50 enzyme-to-protein ratio (w/w).
 Incubate overnight at 37°C.
4. 180-Labeling of the Experimental Sample:

 After reduction and alkylation, precipitate the proteins from the experimental sample using
acetone or a similar method to remove the buffer.

e Resuspend the protein pellet in 50 mM ammonium bicarbonate prepared in >95% H2180.
e Add sequencing-grade modified trypsin at a 1:50 enzyme-to-protein ratio (w/w).

 Incubate overnight at 37°C to allow for both digestion and 18O-labeling.[14]

ol

. Enzyme Inactivation and Sample Pooling:
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 To prevent back-exchange of the 180 label, it is crucial to inactivate the trypsin. A simple and
effective method is to boil the samples for 10 minutes.[15][16]

« After inactivation, combine the 1¢O-labeled control and 8O-labeled experimental peptide
solutions at a 1:1 ratio.[1]

6. Sample Cleanup:

o Desalt the pooled peptide mixture using a C18 ZipTip or a similar reverse-phase cleanup
method to remove salts and other contaminants before MS analysis.[14]

7. LC-MS/MS Analysis:

e Analyze the peptide mixture using a high-resolution mass spectrometer. The relative
guantification is performed by comparing the peak intensities of the 1°0O- and 180O-labeled
peptide pairs in the MS1 spectra.[17]

Protocol 2: Post-Digestion *80-Labeling with
Immobilized Trypsin

This protocol minimizes the risk of back-exchange by using immobilized trypsin for the labeling
step, which can be easily removed.

1. Protein Preparation and Digestion (for both samples):

» Perform protein extraction, reduction, alkylation, and digestion with free trypsin in H216O for
both the control and experimental samples as described in Protocol 1 (steps 1-3).

 After digestion, boil both samples for 10 minutes to inactivate the free trypsin.[15]
2. 180-Labeling of the Experimental Sample:
¢ Lyophilize the digested experimental sample to dryness.

» Reconstitute the peptides in H2180 (>95%) buffered to pH 5-6. Adjusting the pH to a slightly
acidic range can accelerate the incorporation of the second 180 atom.[3]
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e Add immobilized trypsin and incubate at 37°C for 2-4 hours. The use of immobilized trypsin
in a micro-spin column can significantly increase the labeling rate.[3]

3. Removal of Immobilized Enzyme:

o Centrifuge the sample to pellet the immobilized trypsin. Carefully collect the supernatant
containing the 180O-labeled peptides. This step effectively stops the enzymatic reaction and
prevents back-exchange.[15]

4. Sample Pooling and Analysis:
» Combine the *O-labeled control and the 180O-labeled experimental peptides at a 1:1 ratio.

o Clean up the sample and analyze by LC-MS/MS as described in Protocol 1 (steps 6-7).

Protocol 3: Lys-N-Catalyzed Single 30 Atom Labeling

This protocol is advantageous for achieving homogenous labeling.

1. Protein Preparation:

» Perform protein extraction, reduction, and alkylation as described in Protocol 1 (steps 1-2).
2. Digestion and 180-Labeling:

o For the experimental sample, resuspend the protein in a buffer with a pH = 9.5 prepared in
H2180.[11]

o Add peptidyl-Lys metalloendopeptidase (Lys-N) and incubate to allow for digestion and the
incorporation of a single 80 atom.

» For the control sample, perform the digestion in a similar buffer prepared with H21°O.
3. Enzyme Inactivation and Sample Processing:

 Inactivate the Lys-N enzyme according to the manufacturer's instructions, typically by
acidification.
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BENGHE

o Combine the labeled and unlabeled samples, perform sample cleanup, and analyze by LC-

MS/MS as described in Protocol 1 (steps 6-7).

Quantitative Data Summary

The efficiency and reliability of 28O-labeling can be influenced by the chosen protocol.

Parameter

In-Solution Trypsin

Immobilized
Trypsin

Lys-N

Labeling Efficiency

Variable, dependent
on peptide sequence
and reaction time.[10]
[18]

Generally higher and
more uniform due to

optimized conditions.

[3]

High, leads to
homogenous single
180 incorporation.[11]
[12]

Potential for Back-

Exchange

Higher, requires
effective enzyme
inactivation (e.g.,
boiling).[15][16]

Minimal, as the
enzyme is physically
removed.[3][15]

Low, especially after

enzyme inactivation.

Sample Recovery

Nearly 100%.[1]

Can be lower (~70%)
due to non-specific
binding to the
immobilized support.
[15]

High, similar to in-

solution methods.

Data Complexity

Higher, due to the
potential for a mixture
of unlabeled, single-
labeled, and double-

labeled species.[3]

Lower, with more
complete double

labeling.

Lowest, with
predominantly single-
labeled species,
simplifying
quantification.[11]

Visualizing the Workflow and Mechanism

To better understand the process, the following diagrams illustrate the experimental workflow

and the chemical mechanism of labeling.

© 2025 BenchChem. All rights reserved.

7/12

Tech Support


https://pubmed.ncbi.nlm.nih.gov/21417365/
https://pubs.acs.org/doi/10.1021/ac1025368
https://academic.oup.com/bfg/article/8/2/136/200999
https://pubmed.ncbi.nlm.nih.gov/15822928/
https://pubmed.ncbi.nlm.nih.gov/15998935/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2728467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3086039/
https://academic.oup.com/bfg/article/8/2/136/200999
https://pmc.ncbi.nlm.nih.gov/articles/PMC2728467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6752951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2728467/
https://academic.oup.com/bfg/article/8/2/136/200999
https://pubmed.ncbi.nlm.nih.gov/15822928/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[Sample 1(e.g., Control)\

(Protein Extraction) (Protein Extraction)

d Sample 2 (e.g., Treated) h

Reduction & Alkylation (Reduction & AIkyIation)
Digestion in H210O Digestion & Labeling in H2180
(e.g., Trypsin) (e.g., Trypsin)
Enzyme Inactivation (Enzyme Inactivation)
- DN J

Mix Samples 1:1

Sample Cleanup
(e.g., C18 Desalting)

LC-MS/MS Analysis

Relative Quantification

Click to download full resolution via product page

General workflow for comparative proteomics using enzyme-catalyzed 18O-labeling.
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Mechanism of trypsin-catalyzed two-oxygen 180 incorporation.

Applications in Drug Development

Enzyme-catalyzed 180O-labeling is a versatile tool in the pharmaceutical industry.

Quantitative Proteomics: It enables the large-scale, relative quantification of protein
expression changes in response to drug treatment, helping to identify drug targets and off-
target effects.[17][19]

Biomarker Discovery: By comparing the proteomes of healthy and diseased states, or pre-
and post-treatment samples, this technique can aid in the discovery of potential biomarkers
for disease diagnosis, prognosis, and drug response.

Analysis of Post-Translational Modifications (PTMs): The method can be adapted to quantify
changes in PTMs, such as phosphorylation, which are often critical in drug action and
signaling pathways.[3]

Drug Metabolism Studies: A variation of this technique uses 1802 gas during in vitro drug
metabolism studies with liver microsomes. This allows for the stable incorporation of 180 into
drug metabolites, facilitating their confident identification and structural elucidation, which is
crucial for understanding a drug's metabolic fate.[20]

Troubleshooting

e Incomplete Labeling: This can be caused by insufficient incubation time, suboptimal pH, or
the inherent properties of certain peptide sequences.[3][10] To improve labeling, one can
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extend the incubation time, adjust the pH, or use immobilized enzymes which can drive the
reaction to completion.[3]

o Back-Exchange: Residual active protease after labeling can catalyze the exchange of 180 for
160 from the aqueous solution, leading to inaccurate quantification.[16] Thorough enzyme
inactivation by boiling or the use of immobilized enzymes that can be physically removed are
effective countermeasures.[15][16]

e Sample Loss: When using immobilized enzymes, non-specific binding can lead to sample
loss, which is a concern for low-abundance samples.[15] In such cases, the in-solution
method with a robust inactivation step may be preferable.

Conclusion

Enzyme-catalyzed *80O-labeling is a simple, yet powerful and versatile technique for quantitative
proteomics. Its cost-effectiveness and applicability to a wide range of biological samples make
it an attractive alternative to other labeling methods. By carefully selecting the enzyme and
optimizing the protocol, researchers in academia and the pharmaceutical industry can obtain
reliable and accurate quantitative data to advance their understanding of complex biological
systems and accelerate the drug development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Trypsin-Catalyzed Oxygen-18 Labeling for Quantitative Proteomics - PMC
[pmc.ncbi.nlm.nih.gov]

2. Proteolytic 180-labeling strategies for quantitative proteomics - PubMed
[pubmed.ncbi.nim.nih.gov]

3. academic.oup.com [academic.oup.com]

4. Quantitative Protein Analysis Using Enzymatic [180]Water Labeling - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://academic.oup.com/bfg/article/8/2/136/200999
https://pmc.ncbi.nlm.nih.gov/articles/PMC3086039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2728467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3086039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2728467/
https://www.benchchem.com/product/b088012?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6752951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6752951/
https://pubmed.ncbi.nlm.nih.gov/17086517/
https://pubmed.ncbi.nlm.nih.gov/17086517/
https://academic.oup.com/bfg/article/8/2/136/200999
https://pmc.ncbi.nlm.nih.gov/articles/PMC4066220/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4066220/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

5. researchgate.net [researchgate.net]

6. Application of stable isotopes in drug development|INFORMATION [newradargas.com]
7. metsol.com [metsol.com]

8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

9. researchgate.net [researchgate.net]

10. Mass spectrum patterns of 180-tagged peptides labeled by enzyme-catalyzed oxygen
exchange - PubMed [pubmed.ncbi.nim.nih.gov]

11. Proteolytic 180 labeling by peptidyl-Lys metalloendopeptidase for comparative
proteomics - PubMed [pubmed.ncbi.nim.nih.gov]

12. Peptidyl-Lys metalloendopeptidase-catalyzed 180 labeling for comparative proteomics:
application to cytokine/lipolysaccharide-treated human retinal pigment epithelium cell line -
PubMed [pubmed.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. 180 Labeling over a Coffee Break: A Rapid Strategy for Quantitative Proteomics - PMC
[pmc.ncbi.nlm.nih.gov]

15. A Simple Procedure for Effective Quenching of Trypsin Activity and Prevention of 180-
Labeling Back-Exchange - PMC [pmc.ncbi.nim.nih.gov]

16. Trypsin is the Primary Mechanism by which the 180 Isotopic Label is Lost in Quantitative
Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

17. pubs.acs.org [pubs.acs.org]
18. pubs.acs.org [pubs.acs.org]

19. 180-labeling quantitative proteomics using an ion trap mass spectrometer - PubMed
[pubmed.ncbi.nim.nih.gov]

20. Simple In Vitro 180 Labeling for Improved Mass Spectrometry-Based Drug Metabolites
Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Enzyme-Catalyzed
180-Labeling of Peptides]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b088012#enzyme-catalyzed-180-labeling-techniques-
for-peptides]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.researchgate.net/publication/23798189_18O_Stable_Isotope_Labeling_in_MS-based_Proteomics
https://newradargas.com/NEWS/INFORMATION/273.html
https://www.metsol.com/blog/introduction-to-stable-isotope-labeling-and-how-it-supports-drug-development-for-rare-diseases/
https://isotope-science.alfa-chemistry.com/isotope-labeled-pharmaceutical-standards.html
https://www.researchgate.net/figure/Principle-of-trypsin-catalyzed-18-O-labeling-Incorporation-of-two-18-O-labels-at-the-C_fig4_221925844
https://pubmed.ncbi.nlm.nih.gov/21417365/
https://pubmed.ncbi.nlm.nih.gov/21417365/
https://pubmed.ncbi.nlm.nih.gov/15822928/
https://pubmed.ncbi.nlm.nih.gov/15822928/
https://pubmed.ncbi.nlm.nih.gov/15998935/
https://pubmed.ncbi.nlm.nih.gov/15998935/
https://pubmed.ncbi.nlm.nih.gov/15998935/
https://www.researchgate.net/publication/7913822_Proteolytic_18_O_Labeling_by_Peptidyl-Lys_Metalloendopeptidase_for_Comparative_Proteomics
https://pmc.ncbi.nlm.nih.gov/articles/PMC2771644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2771644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2728467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2728467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3086039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3086039/
https://pubs.acs.org/doi/10.1021/pr8009098
https://pubs.acs.org/doi/10.1021/ac1025368
https://pubmed.ncbi.nlm.nih.gov/15744833/
https://pubmed.ncbi.nlm.nih.gov/15744833/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10002766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10002766/
https://www.benchchem.com/product/b088012#enzyme-catalyzed-18o-labeling-techniques-for-peptides
https://www.benchchem.com/product/b088012#enzyme-catalyzed-18o-labeling-techniques-for-peptides
https://www.benchchem.com/product/b088012#enzyme-catalyzed-18o-labeling-techniques-for-peptides
https://www.benchchem.com/product/b088012#enzyme-catalyzed-18o-labeling-techniques-for-peptides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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